molecular formula C19H37NO3 B14532098 Methyl 4-oxo-4-(tetradecylamino)butanoate CAS No. 62417-26-9

Methyl 4-oxo-4-(tetradecylamino)butanoate

Cat. No.: B14532098
CAS No.: 62417-26-9
M. Wt: 327.5 g/mol
InChI Key: DYZNCXRWTDSROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4-(tetradecylamino)butanoate is an organic compound with a complex structure that includes both ester and ketone functional groups. This compound is known for its versatility and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-(tetradecylamino)butanoate typically involves the reaction of 4-oxobutanoic acid with tetradecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(tetradecylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 4-oxo-4-(tetradecylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-(tetradecylamino)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of both ester and ketone groups allows it to participate in multiple types of chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxobutanoate: A simpler ester with similar reactivity but lacks the tetradecylamino group.

    Ethyl 4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-oxo-4-(2-thienylamino)butanoate: Contains a thienylamino group, offering different reactivity and applications.

Uniqueness

Methyl 4-oxo-4-(tetradecylamino)butanoate is unique due to the presence of the tetradecylamino group, which imparts distinct physical and chemical properties. This group enhances its solubility in non-polar solvents and increases its potential for biological activity.

Properties

CAS No.

62417-26-9

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

methyl 4-oxo-4-(tetradecylamino)butanoate

InChI

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18(21)15-16-19(22)23-2/h3-17H2,1-2H3,(H,20,21)

InChI Key

DYZNCXRWTDSROX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.